![molecular formula C14H12ClNO5 B15164619 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 174811-44-0](/img/structure/B15164619.png)
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole family. This compound is known for its unique structural features, which include a fused oxazole and pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, followed by cyclization to form the oxazole ring. The resulting compound is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-oxazole: Shares the oxazole ring but lacks the fused pyridine ring.
2-Methyl-1,3-oxazole: Similar structure but with a different substitution pattern.
Pyridinium salts: Structurally diverse compounds with similar applications.
Uniqueness
5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its fused ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other oxazole and pyridine derivatives, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
174811-44-0 |
|---|---|
Molekularformel |
C14H12ClNO5 |
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H12NO.ClHO4/c1-11-6-5-9-14-15(11)10-13(16-14)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
WGSSRBLUCZGNFG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+]2C=C(OC2=CC=C1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
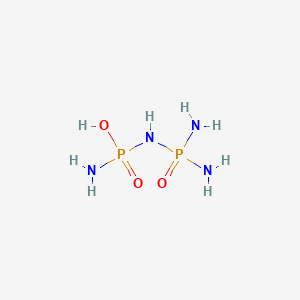
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
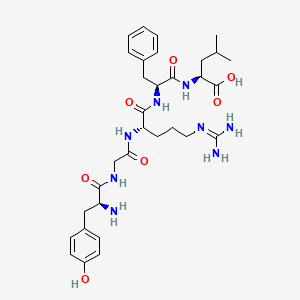
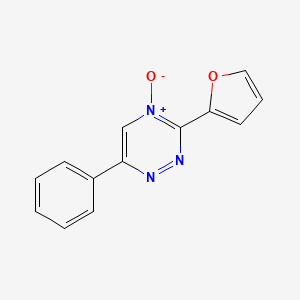
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)

![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)

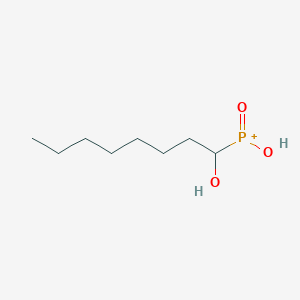
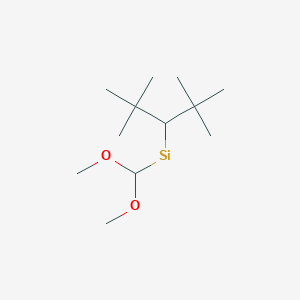
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
